bis(4-chlorophenyl)amine

Chemical Synthesis Quality Control Procurement

Bis(4-chlorophenyl)amine (CAS 6962-04-5) is the superior diarylamine building block for applications demanding enhanced lipophilicity (Log P ≈ 4.12 vs. 3.82 for diphenylamine), a 46 °C higher boiling point, and greater oxidative stability. Its electron-withdrawing para-chloro substituents minimize unwanted radical scavenging during synthesis, making it ideal for pharmaceuticals, agrochemicals, OLED materials, and heat-resistant polymers. Supplied at ≥98% purity with comprehensive CoA (NMR, HPLC, GC) to ensure batch-to-batch reproducibility in GLP/GMP environments. Choose this fully characterized intermediate to avoid the yield losses and performance deviations caused by generic diarylamine substitutes.

Molecular Formula C12H9Cl2N
Molecular Weight 238.11 g/mol
CAS No. 6962-04-5
Cat. No. B1605202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(4-chlorophenyl)amine
CAS6962-04-5
Molecular FormulaC12H9Cl2N
Molecular Weight238.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H9Cl2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H
InChIKeyPTHWAPQEXRZRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-chlorophenyl)amine (CAS 6962-04-5) Chemical Identity, Key Physical Properties, and Primary Industrial Relevance


Bis(4-chlorophenyl)amine (CAS 6962-04-5) is a chlorinated diarylamine with the molecular formula C₁₂H₉Cl₂N and a molecular weight of 238.11 g/mol . It is characterized by two 4-chloro substituents on a diphenylamine backbone, which confer enhanced stability and distinct electron-withdrawing properties relative to unsubstituted diphenylamine [1]. The compound exhibits a density of 1.327 g/cm³, a boiling point of 348.4 °C at 760 mmHg, and a high lipophilicity with a consensus Log P of approximately 4.12 . These physicochemical attributes render it a valuable intermediate in the synthesis of dyes, agrochemicals, pharmaceuticals, and functional materials, particularly where precise electronic tuning is required [2].

Why Direct Substitution of Bis(4-chlorophenyl)amine with Other Diaryl Amines Compromises Performance and Consistency


Generic substitution of bis(4-chlorophenyl)amine with other diarylamines—such as unsubstituted diphenylamine, alkylated derivatives, or asymmetrically chlorinated analogs—is not straightforward due to the compound's unique electronic and physicochemical profile. The presence of two para-chloro substituents significantly alters key properties including electron density, N–H bond dissociation enthalpy (BDE), lipophilicity (Log P), and solubility, which directly impact reactivity in synthesis, antioxidant capacity, and material performance [1]. Moreover, commercial grade bis(4-chlorophenyl)amine is typically supplied with rigorous quality control documentation (e.g., Certificate of Analysis including NMR, HPLC, or GC) that ensures consistency critical for reproducible research and industrial processes—a level of verification not guaranteed with generic alternatives . Substituting with a structurally similar but electronically distinct diarylamine without re-optimizing reaction conditions or performance specifications can lead to unexpected outcomes in synthetic yield, material stability, or biological activity.

Quantitative Evidence for Prioritizing Bis(4-chlorophenyl)amine Over Closest Diaryl Amine Analogs


Comparative Purity and Quality Control: 98% Certified Purity with Analytical Documentation

Commercially sourced bis(4-chlorophenyl)amine is available at a standard purity of 98%, accompanied by batch-specific Certificates of Analysis (CoA) that include NMR, HPLC, and/or GC verification . In contrast, many generic diarylamines—such as unsubstituted diphenylamine—are often supplied at lower or less rigorously verified purity levels, which can introduce variability in synthetic yields and material performance. This quantitative purity specification and the availability of analytical documentation ensure batch-to-batch consistency that is critical for reproducible research and industrial applications.

Chemical Synthesis Quality Control Procurement

Enhanced Lipophilicity (Log P) and Reduced Water Solubility Relative to Unsubstituted Diphenylamine

Bis(4-chlorophenyl)amine exhibits a significantly higher lipophilicity (consensus Log P ≈ 4.12 ) compared to unsubstituted diphenylamine (Log P ≈ 3.82 at 20.2°C ). This translates to a predicted water solubility of 0.00424 mg/mL (Log S = -4.75, moderately soluble class) for the chlorinated derivative , whereas diphenylamine is slightly more soluble (estimated 0.04 mg/mL). The increased Log P and reduced aqueous solubility are direct consequences of the two para-chloro substituents, which enhance partitioning into nonpolar phases and organic solvents—a crucial parameter for applications in non-aqueous media, membrane permeation studies, and hydrophobic material synthesis.

Physicochemical Properties Drug Design Material Science

Electron-Withdrawing Chloro Substituents Increase N–H Bond Dissociation Enthalpy and Oxidation Potential

Density functional theory (DFT) calculations on 4,4'-disubstituted diphenylamines demonstrate that electron-withdrawing groups (EWGs) such as -NO₂ and -COOCH₃ increase the N–H bond dissociation enthalpy (BDE) and one-electron oxidation potential, whereas electron-donating groups (EDGs) like alkyls decrease these parameters [1]. As a strong EWG, the chloro substituents in bis(4-chlorophenyl)amine are expected to elevate N–H BDE and oxidation potential compared to alkylated or unsubstituted diphenylamines. Specifically, the study shows that EDGs improve antioxidant performance, while EWGs have the opposite effect, directly correlating with the reaction rate constant of hydrogen atom transfer to peroxyl radicals [1]. Therefore, bis(4-chlorophenyl)amine is a weaker antioxidant than 4,4'-dialkyldiphenylamines but offers greater oxidative stability as a substrate.

Antioxidant Performance Radical Scavenging Polymer Stabilization

Stringent Storage and Handling Requirements Reflect Enhanced Sensitivity to Light and Moisture

Unlike the more robust unsubstituted diphenylamine, which can be stored at room temperature with minimal precautions, bis(4-chlorophenyl)amine requires protection from light and moisture, with a recommended storage temperature of 2–8°C in a desiccated environment . The presence of chloro substituents increases the compound's susceptibility to photolytic and hydrolytic degradation, making it less stable under ambient conditions. This differential sensitivity must be accounted for in procurement planning and laboratory workflow; selecting a generic alternative without these storage constraints may lead to premature degradation and compromised experimental outcomes.

Stability Storage Conditions Shelf Life

Higher Boiling Point and Density Expand Process Window in High-Temperature Synthesis

Bis(4-chlorophenyl)amine has a boiling point of 348.4 °C at 760 mmHg and a density of 1.327 g/cm³ , compared to 302 °C and 1.16 g/cm³ for unsubstituted diphenylamine [1]. The 46 °C higher boiling point provides a wider thermal window for high-temperature reactions and purification processes such as distillation, reducing the risk of thermal decomposition. The increased density (≈14% higher) also influences solvent selection and phase separation in biphasic reactions.

Synthetic Chemistry Process Engineering Material Science

Optimal Application Scenarios for Bis(4-chlorophenyl)amine Based on Quantifiable Differentiating Evidence


Synthesis of Lipophilic Pharmaceuticals and Agrochemical Intermediates Requiring High Purity and Batch Consistency

When developing drug candidates or crop protection agents that require a diarylamine core with enhanced lipophilicity (Log P ≈ 4.12 vs. 3.82 for diphenylamine ) and documented purity (98% with CoA ), bis(4-chlorophenyl)amine is the preferred starting material. Its higher Log P ensures better membrane permeability and organic phase partitioning during synthesis and purification, while the batch-specific analytical documentation guarantees reproducibility in GLP or GMP environments. The moderate water solubility (0.00424 mg/mL ) also facilitates work-up by allowing efficient extraction into organic solvents, reducing product loss.

High-Temperature Polymer or Material Synthesis Where Thermal Stability and Density Are Critical

For the preparation of heat-resistant polymers, OLED materials, or other electronic applications that involve elevated processing temperatures, bis(4-chlorophenyl)amine offers a boiling point 46 °C higher than diphenylamine (348.4 °C vs. 302 °C ) and a 14% greater density [1]. This expanded thermal window allows for harsher reaction conditions without decomposition and the increased density can improve the rheological properties of polymer melts or solutions. Additionally, the electron-withdrawing chloro substituents enhance oxidative stability of the amine moiety under processing conditions, as inferred from DFT studies [2].

Non-Antioxidant Applications Requiring a Chemically Stable Diarylamine Scaffold

In scenarios where a diarylamine structure is needed but antioxidant activity is either irrelevant or undesirable (e.g., as a synthetic intermediate where radical scavenging could interfere with desired reactions), bis(4-chlorophenyl)amine is superior to alkylated diphenylamines. The electron-withdrawing chloro groups increase N–H BDE and oxidation potential, thereby reducing hydrogen atom transfer to radicals [2]. This makes the compound a more inert, stable building block in oxidative environments, whereas electron-donating alkylated derivatives would prematurely react and degrade. Furthermore, its defined storage requirements (2–8°C, desiccated, protected from light ) ensure that the compound's integrity is maintained until use.

Controlled Synthetic Studies Demanding Rigorous Characterization and Reproducibility

Academic and industrial research laboratories that require a fully characterized starting material with traceable quality metrics should procure bis(4-chlorophenyl)amine from reputable suppliers that provide comprehensive Certificates of Analysis (including NMR, HPLC, GC) . Unlike generic diphenylamine, which may vary in purity and impurity profile across batches, bis(4-chlorophenyl)amine is supplied with consistent 98% purity and detailed analytical data. This level of documentation is essential for publishing reproducible synthetic methods and for meeting regulatory requirements in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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